molecular formula C14H10ClN3OS B11496098 N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide

N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide

Cat. No.: B11496098
M. Wt: 303.8 g/mol
InChI Key: AWJAOMDJDQXNCK-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and photophysical properties. This compound is part of the benzothiadiazole family, which is known for its applications in optoelectronics, photocatalysis, and photodynamic therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide typically involves the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid in the presence of potassium carbonate. The resulting product is then reacted with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol to obtain the final compound. Other methods of synthesis have also been reported in the literature, highlighting the versatility of this compound’s preparation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide is not fully understood. it is believed to exert its effects by inhibiting the activity of specific enzymes involved in cellular processes. For instance, its anticancer properties are thought to arise from the inhibition of enzymes that promote cancer cell proliferation, leading to apoptosis (programmed cell death). Additionally, its antibacterial activity may result from the disruption of bacterial cell wall synthesis or function.

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide can be compared with other benzothiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting photophysical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H10ClN3OS

Molecular Weight

303.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-chloro-4-methylbenzamide

InChI

InChI=1S/C14H10ClN3OS/c1-8-5-6-9(10(15)7-8)14(19)16-11-3-2-4-12-13(11)18-20-17-12/h2-7H,1H3,(H,16,19)

InChI Key

AWJAOMDJDQXNCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32)Cl

Origin of Product

United States

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